molecular formula C15H18N4OS B4580311 N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide

N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide

Cat. No.: B4580311
M. Wt: 302.4 g/mol
InChI Key: UAAYKOSAEJDYJW-UHFFFAOYSA-N
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Description

N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.12013238 g/mol and the complexity rating of the compound is 375. The solubility of this chemical has been described as 39.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Type Receptors Imaging

Research on quinoline-2-carboxamide derivatives, such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, has demonstrated potential for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). These radioligands, synthesized with high radiochemical purity and specific radioactivity, showed high specific binding to peripheral benzodiazepine receptors in various organs, suggesting their promise for imaging applications in medical diagnostics (Matarrese et al., 2001).

CFTR Potentiators for Cystic Fibrosis Treatment

The discovery of quinolinone-3-carboxamide derivatives, such as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), highlights the use of quinoxaline derivatives in developing treatments for cystic fibrosis. Ivacaftor, approved by the FDA, serves as a potent and orally bioavailable CFTR potentiator, showcasing the therapeutic applications of these compounds in genetic disorders (Hadida et al., 2014).

Antitubercular Agents Development

Quinoxaline derivatives have been evaluated for their antitubercular activities. For instance, novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones synthesized through the Bohlmann-Rahtz Reaction displayed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Kantevari et al., 2011).

Antimicrobial Agents and DNA Gyrase Inhibitors

The synthesis and evaluation of thiadiazino and thiazolo quinoxaline hybrids have revealed considerable antimicrobial activity against various bacteria and fungi strains. These compounds, showing bactericidal and fungistatic activities, have also been studied for their potential as DNA gyrase inhibitors, contributing to the design of new antimicrobial agents (Ammar et al., 2020).

Anticancer Agents and Radiosensitizers

Quinoxaline derivatives carrying pyridine, thienopyridine, and other moieties have been synthesized and tested for their anticancer activities. These studies have led to the identification of compounds with significant cytotoxicity against cancer cell lines, underscoring the potential of quinoxaline derivatives as anticancer agents and radiosensitizers (Ghorab et al., 2015).

Properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-10-11(2)17-14-9-12(3-4-13(14)16-10)18-15(21)19-5-7-20-8-6-19/h3-4,9H,5-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAYKOSAEJDYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.